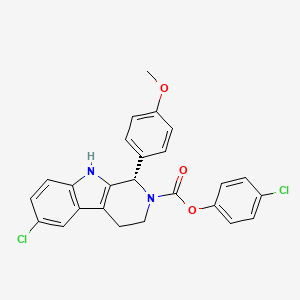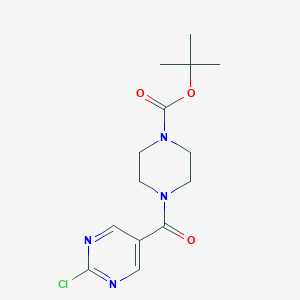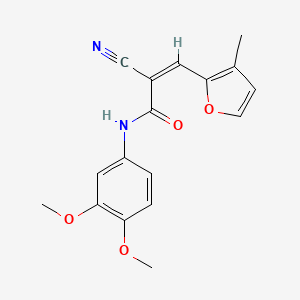
PTC299
概要
説明
PTC299 is a novel, orally administered small molecule designed to inhibit the production of vascular endothelial growth factor (VEGF) in tumors. Overexpression of VEGF plays a key role in multiple diseases, including cancer and macular degeneration . This compound was discovered through PTC’s GEMS technology by targeting the post-transcriptional processes that regulate VEGF formation .
準備方法
PTC299 is synthesized through a series of chemical reactions that involve the selective inhibition of VEGF receptor protein synthesis at the post-transcriptional level . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is an orally bioavailable small molecule, indicating that its synthesis involves steps to ensure its stability and bioavailability .
化学反応の分析
PTC299 undergoes various chemical reactions, primarily focusing on its interaction with dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme for de novo pyrimidine nucleotide synthesis . The compound inhibits the ubiquinone-mediated oxidation of dihydroorotate to orotate in the de novo pyrimidine synthesis pathway . This inhibition leads to a decrease in uridine nucleotides, which is crucial for the proliferation of cancer cells . Common reagents and conditions used in these reactions include mitochondrial membrane lipid engagement to optimize DHODH inhibition .
科学的研究の応用
PTC299 has broad and potent activity against hematologic cancer cells in preclinical models . It has been evaluated in clinical trials for the treatment of solid tumors and hematologic malignancies . The compound’s ability to inhibit VEGF production and cell proliferation makes it a promising candidate for targeted cancer therapy . Additionally, this compound has shown potential in treating acute myeloid leukemia by inducing apoptosis, differentiation, and reducing proliferation in leukemic cells . Its broad anti-leukemic activity and favorable pharmacologic properties distinguish it from other DHODH inhibitors .
作用機序
PTC299 exerts its effects by targeting dihydroorotate dehydrogenase (DHODH), an enzyme located on the surface of the inner mitochondrial membrane . By inhibiting DHODH, this compound disrupts the de novo pyrimidine synthesis pathway, leading to a decrease in uridine nucleotides . This inhibition results in reduced VEGF production and cell proliferation . This compound’s action occurs at a different point in the VEGF pathway compared to other therapies, such as Avastin® or Sutent® . Additionally, this compound has a dual mechanism of action, inhibiting viral replication and attenuating the uncontrolled inflammatory response in conditions like COVID-19 .
類似化合物との比較
PTC299 is compared with other DHODH inhibitors, such as teriflunomide and brequinar . Unlike these inhibitors, this compound does not show off-target effects, including any overt effects on 205 kinases and 62 other targets . This compound has greater potency, good oral bioavailability, and lacks off-target kinase inhibition and myelosuppression . These properties make this compound a unique and promising candidate for targeted cancer therapy and other medical applications.
Similar Compounds:- Teriflunomide
- Brequinar
This compound’s unique properties and broad range of applications highlight its potential as a valuable therapeutic agent in various fields of scientific research and medicine.
特性
Key on ui mechanism of action |
PTC299 was designed to inhibit VEGF production in tumors by targeting the post-transcriptional control processes that regulate VEGF formation. Because PTC299 inhibits VEGF production, its action occurs at a different point in the VEGF pathway than therapies, such as Avastin® or Sutent®. PTC299 may be active both as a single agent or when used in combination with other anti-angiogenic agents or with chemotherapy agents for the treatment of cancers. |
|---|---|
CAS番号 |
1256565-36-2 |
分子式 |
C25H20Cl2N2O3 |
分子量 |
467.3 g/mol |
IUPAC名 |
(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3 |
InChIキー |
SRSHBZRURUNOSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
異性体SMILES |
COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
正規SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of PTC299?
A1: this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , , ].
Q2: What is the role of DHODH in cells?
A2: DHODH is a rate-limiting enzyme in the de novo pyrimidine nucleotide synthesis pathway, essential for producing building blocks of DNA and RNA [, , , ].
Q3: How does this compound's inhibition of DHODH affect cells?
A3: By inhibiting DHODH, this compound disrupts de novo pyrimidine synthesis, leading to a depletion of pyrimidine nucleotides within cells. This depletion primarily affects rapidly proliferating cells, such as cancer cells, which rely heavily on this pathway. The consequences of pyrimidine depletion include cell cycle arrest, differentiation, and apoptosis [, , , , ].
Q4: Does this compound's activity depend on the p53 status of cells?
A4: While this compound can induce p53 activation in p53 wild-type cells, its activity is not entirely dependent on p53. It demonstrates comparable potency in inhibiting the proliferation of both p53 wild-type and p53-deficient leukemia cells, although the mechanisms of cell death might differ [].
Q5: Does this compound affect VEGF production?
A5: Initially identified as an inhibitor of VEGFA mRNA translation, this compound's impact on VEGF production is now understood to be an indirect effect of DHODH inhibition. By disrupting pyrimidine nucleotide synthesis, this compound interferes with a regulatory mechanism linking pyrimidine levels to VEGF mRNA translation [, ].
Q6: Which disease models have shown promising results with this compound treatment?
A6: Preclinical studies have demonstrated the efficacy of this compound in various models, including AML cell lines, patient-derived xenografts (PDX), and in vivo models of solid tumors. It has shown significant potential in inhibiting tumor growth, inducing differentiation, and prolonging survival in these models [, , , , ].
Q7: Has this compound shown activity against drug-resistant cancer cells?
A7: Yes, this compound has demonstrated activity against cytarabine-resistant AML cell lines, suggesting potential for treating patients with refractory or relapsed disease [].
Q8: Has this compound shown potential in treating viral infections?
A8: Recent research indicates that this compound exhibits antiviral activity against SARS-CoV-2. It effectively inhibits viral replication in cell culture and suppresses the production of inflammatory cytokines associated with severe COVID-19 [].
Q9: Have any clinical trials been conducted with this compound?
A9: this compound has been evaluated in clinical trials for solid tumors, metastatic breast cancer, AIDS-related Kaposi's sarcoma, and acute leukemias. While some trials demonstrated promising results, further research is ongoing to determine its efficacy and safety profile in specific patient populations [, , , , ].
Q10: What is the route of administration for this compound?
A10: this compound is orally bioavailable, offering potential advantages in terms of patient convenience and compliance [, ].
Q11: What is known about the pharmacokinetic profile of this compound?
A11: Pharmacokinetic studies in humans have shown that this compound exhibits rapid absorption, reaching peak plasma concentrations within approximately 4 hours. It has an effective half-life of around 12 hours, allowing for twice-daily dosing [, ].
Q12: Are there any known safety concerns with this compound?
A12: While generally well-tolerated in clinical trials, this compound's long-term safety profile requires further evaluation. Some reported adverse events, though infrequent and mostly low-grade, warrant careful monitoring in future studies [, , , ].
Q13: Does this compound cause myelosuppression?
A13: Unlike some other DHODH inhibitors, this compound has not been associated with myelosuppression in preclinical or clinical studies, suggesting a potential safety advantage [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2673390.png)



![5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673397.png)
![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-phenylacetamide](/img/structure/B2673398.png)
![3-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2673399.png)
![4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2673401.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B2673402.png)



![3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide](/img/structure/B2673410.png)
